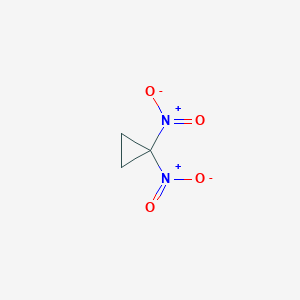
1,1-Dinitrocyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dinitrocyclopropane is a highly energetic compound characterized by the presence of two nitro groups attached to a cyclopropane ring
Méthodes De Préparation
1,1-Dinitrocyclopropane can be synthesized through a tandem reaction between nitroform and diazomethane in benzene, yielding the compound in a 62% yield . This method involves the reaction of nitroform with diazomethane under controlled conditions to form the desired product.
Analyse Des Réactions Chimiques
1,1-Dinitrocyclopropane undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with diazoalkanes, leading to the formation of 1-pyrazoline intermediates.
Domino Reactions: These reactions involve multiple steps, starting with a cycloaddition reaction followed by tautomerization and other transformations to yield various products.
Common reagents used in these reactions include diazoalkanes and nitroform, with conditions typically involving controlled temperatures and solvents like benzene.
Applications De Recherche Scientifique
1,1-Dinitrocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-Dinitrocyclopropane involves its participation in cycloaddition and domino reactions. The compound’s nitro groups and strained cyclopropane ring make it highly reactive, allowing it to undergo various transformations. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates like 1-pyrazoline and diradicals .
Comparaison Avec Des Composés Similaires
1,1-Dinitrocyclopropane can be compared with other similar compounds, such as:
1,1-Dinitroethylene: Another compound with two nitro groups, but attached to an ethylene moiety.
1,1-Difluorocyclopropane: A compound with two fluorine atoms attached to a cyclopropane ring, used in different synthetic applications.
The uniqueness of this compound lies in its combination of high energy content and reactivity, making it suitable for specialized applications in both research and industry.
Propriétés
Numéro CAS |
811462-12-1 |
|---|---|
Formule moléculaire |
C3H4N2O4 |
Poids moléculaire |
132.08 g/mol |
Nom IUPAC |
1,1-dinitrocyclopropane |
InChI |
InChI=1S/C3H4N2O4/c6-4(7)3(1-2-3)5(8)9/h1-2H2 |
Clé InChI |
LVTQCZUIDLUJCU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14212710.png)
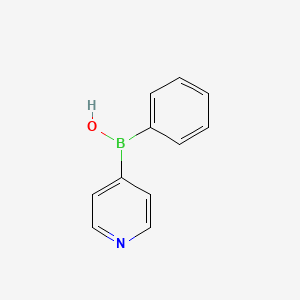

![1,2-Dimethoxy-4-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14212735.png)
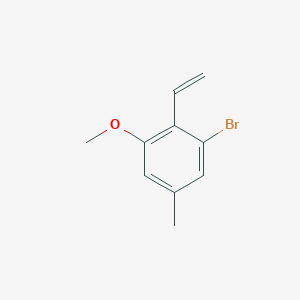
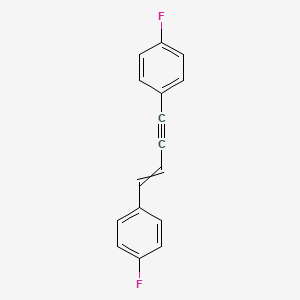

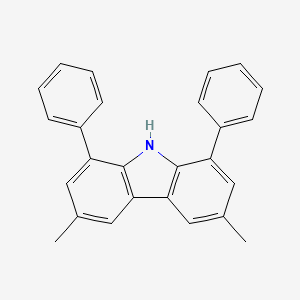
![3-{3-[(Trifluoromethyl)sulfanyl]propoxy}propan-1-OL](/img/structure/B14212761.png)
![2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-](/img/structure/B14212762.png)
![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)
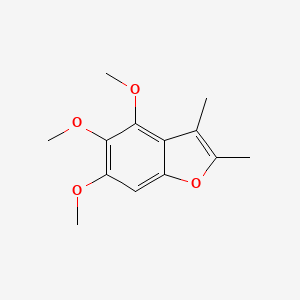
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

